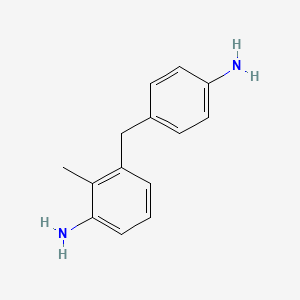

3-((4-Aminophenyl)methyl)-o-toluidine

Beschreibung

Eigenschaften

CAS-Nummer |

85423-08-1 |

|---|---|

Molekularformel |

C14H16N2 |

Molekulargewicht |

212.29 g/mol |

IUPAC-Name |

3-[(4-aminophenyl)methyl]-2-methylaniline |

InChI |

InChI=1S/C14H16N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h2-8H,9,15-16H2,1H3 |

InChI-Schlüssel |

HMHAYTIOPQKQJG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1N)CC2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 3-[(4-Aminophenyl)methyl]-o-toluidin umfasst typischerweise die Reaktion von o-Toluidin mit 4-Nitrobenzylchlorid, gefolgt von der Reduktion der Nitrogruppe zu einer Aminogruppe. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Lösungsmittels wie Ethanol und eines Reduktionsmittels wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Syntheserouten mit Optimierungen für Skalierbarkeit und Effizienz .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-[(4-Aminophenyl)methyl]-o-toluidin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Forschung ist im Gange, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Es wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-[(4-Aminophenyl)methyl]-o-toluidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird angenommen, dass seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen ist, die Synthese der bakteriellen Zellwand zu stören. In der Krebsforschung wird es auf sein Potenzial untersucht, bestimmte Enzyme zu hemmen, die an der Zellproliferation beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-((4-Aminophenyl)methyl)-o-toluidine serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of dyes and pharmaceuticals, where it can facilitate the formation of complex molecular structures. The compound's structure allows for versatile reactions, making it a key player in synthetic organic chemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of o-toluidine with 4-aminobenzylamine under controlled conditions. Catalysts such as palladium on carbon may be employed to enhance yields and reaction rates. The following table summarizes common synthetic methods:

| Method | Conditions | Yield |

|---|---|---|

| Catalytic Hydrogenation | Pd/C catalyst, elevated temperature | High |

| Direct Amination | Reaction with 4-aminobenzylamine | Moderate |

| Microwave-Assisted Synthesis | Short reaction times, controlled power | High |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Research

The compound is being explored for its anticancer properties. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines by interfering with specific molecular targets involved in cell cycle regulation. For example, a study conducted on human breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis.

Case Studies

-

Antimicrobial Activity Study

- Objective: To evaluate the antimicrobial efficacy of this compound.

- Method: The compound was tested against a panel of bacterial strains using standard disc diffusion methods.

- Results: The compound demonstrated significant inhibitory zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

-

Anticancer Mechanism Investigation

- Objective: To investigate the mechanism of action of this compound in cancer cells.

- Method: Human breast cancer cell lines were treated with varying concentrations of the compound, followed by analysis of cell cycle progression and apoptosis markers.

- Results: The study found that the compound induced G1 phase arrest and increased levels of apoptotic markers such as caspase-3 activation.

Safety and Toxicological Data

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that the compound may pose risks at high doses, necessitating further investigation into its safety margins and potential carcinogenic effects.

Wirkmechanismus

The mechanism of action of 3-[(4-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In cancer research, it is studied for its potential to inhibit certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

3-[(4-Aminophenyl)methyl]-o-toluidin kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:

Anilinderivate: Diese Verbindungen weisen eine ähnliche aromatische Aminstruktur auf, unterscheiden sich jedoch in ihren Substituenten und spezifischen Aktivitäten.

Toluidinderivate: Diese Verbindungen haben eine ähnliche Methylgruppe am aromatischen Ring, können aber unterschiedliche Substituenten an anderen Positionen haben.

Die Einzigartigkeit von 3-[(4-Aminophenyl)methyl]-o-toluidin liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

3-((4-Aminophenyl)methyl)-o-toluidine, also known as Rosanilin or Fuchsine Base, is a compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃, with a molecular weight of approximately 215.28 g/mol. The compound features an aniline structure that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of o-toluidine with 4-aminobenzaldehyde in the presence of an acid catalyst. This reaction forms the imine structure characteristic of the compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various azo dyes, including derivatives of this compound, it was found to be effective against several pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria were recorded, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study involving various synthesized derivatives showed that certain compounds derived from similar structures exhibited significant cytotoxic effects on cancer cell lines such as A-549 (lung carcinoma) and K-562 (chronic myelogenous leukemia) . The mechanism of action is believed to involve DNA binding and subsequent apoptosis induction in cancer cells.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of synthesized derivatives, including this compound. The results indicated that the compound exhibited a strong ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections . The study utilized various assays to determine the MIC and minimum bactericidal concentrations (MBC), confirming its potential application in clinical settings.

Toxicological Assessments

Toxicological studies have also been conducted to assess the safety profile of this compound. In long-term exposure studies on rodents, no significant increase in tumor incidence was observed, suggesting that while the compound has potent biological activities, it may not pose severe carcinogenic risks at controlled doses .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli, and other pathogens. |

| Anticancer | Induces apoptosis in cancer cell lines (A-549 and K-562). |

| Biofilm Inhibition | Demonstrated ability to inhibit biofilm formation in bacterial cultures. |

| Toxicology | No significant carcinogenic effects observed in rodent studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.